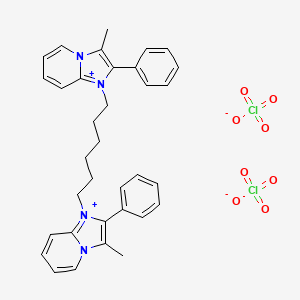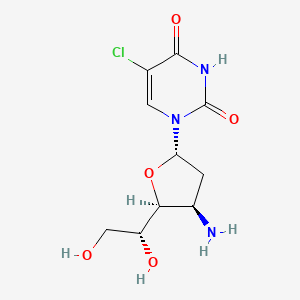
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 5-position of the pyrimidine ring and an amino group at the 3-position of the sugar moiety. These modifications confer unique chemical and biological properties, making it a valuable compound in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the sugar moiety separately.
Chlorination: The pyrimidine ring is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Glycosylation: The chlorinated pyrimidine is then coupled with a protected sugar derivative through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection and Amination: The protecting groups on the sugar moiety are removed, and the amino group is introduced at the 3-position using reagents like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the 5-chloro position, where the chlorine atom is replaced by other nucleophiles like hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, often at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, typically at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations. Additionally, it may inhibit key enzymes such as DNA polymerases or reverse transcriptases, disrupting the replication of viruses or cancer cells.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-beta-D-arabino-hexofuranosyl)-5-chloro-: Similar structure but different stereochemistry at the sugar moiety.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-: Fluorine atom at the 5-position instead of chlorine.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo-: Bromine atom at the 5-position instead of chlorine.
Uniqueness
The unique combination of the chlorine atom at the 5-position and the amino group at the 3-position of the sugar moiety distinguishes this compound from its analogs. These modifications enhance its stability and biological activity, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
133488-27-4 |
|---|---|
分子式 |
C10H14ClN3O5 |
分子量 |
291.69 g/mol |
IUPAC名 |
1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1 |
InChIキー |
OARFQCHQOAHGCU-NGJRWZKOSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)Cl)[C@@H](CO)O)N |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)C(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


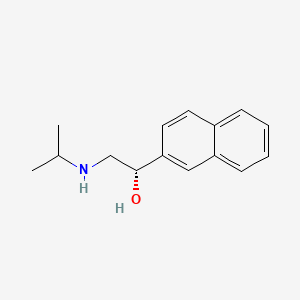
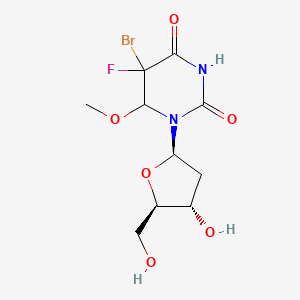

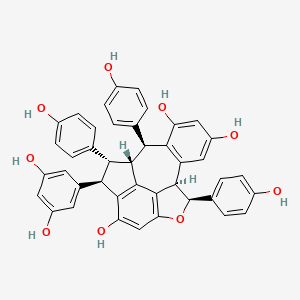
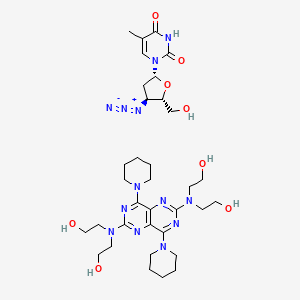

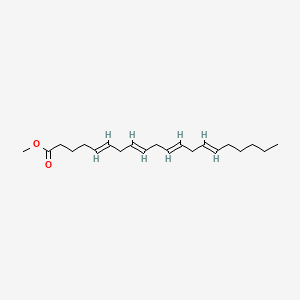
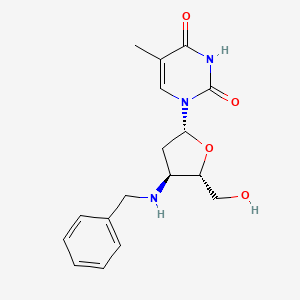
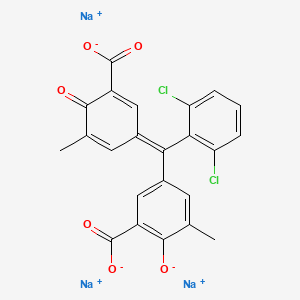
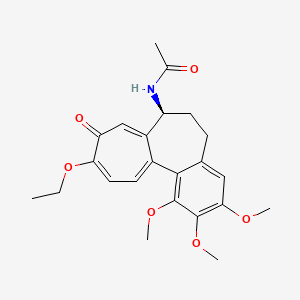
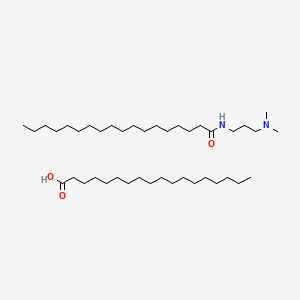
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
